5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, also known as EF-1502, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile acts by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile acts by reducing oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
Biochemical and Physiological Effects:
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects in the body. In cancer cells, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile induces apoptosis and inhibits angiogenesis, which are important processes involved in cancer growth and progression. In inflammation, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile reduces the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In neurological disorders, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile reduces oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal candidate for drug development. However, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile also has some limitations, including its low solubility and stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile in vivo, which can provide valuable information for drug development. Additionally, further research is needed to explore the potential therapeutic applications of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile in other diseases and conditions.
Synthesemethoden
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is synthesized through a multistep process involving the reaction of 4-ethoxybenzoyl chloride with piperazine, followed by the reaction with 4-fluorophenylacetic acid and oxalyl chloride to obtain the intermediate. The final step involves the reaction of the intermediate with potassium cyanide to obtain 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOJRLIBUDQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.